molecular formula C9H8O3S B3179853 6-Methoxybenzo[b]thiophene 1,1-dioxide CAS No. 98733-09-6

6-Methoxybenzo[b]thiophene 1,1-dioxide

Cat. No.: B3179853
CAS No.: 98733-09-6
M. Wt: 196.22 g/mol
InChI Key: RAMNSGUBDQGSMB-UHFFFAOYSA-N
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Description

6-Methoxybenzo[b]thiophene 1,1-dioxide is an organic compound with the molecular formula C9H8O3S. It is a derivative of benzo[b]thiophene, featuring a methoxy group at the 6th position and a sulfone group at the 1,1-dioxide position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-methoxybenzo[b]thiophene with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .

Industrial Production Methods

Industrial production methods for 6-Methoxybenzo[b]thiophene 1,1-dioxide are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

6-Methoxybenzo[b]thiophene 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

Scientific Research Applications

6-Methoxybenzo[b]thiophene 1,1-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methoxybenzo[b]thiophene 1,1-dioxide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The sulfone group can participate in hydrogen bonding and other interactions, while the methoxy group can influence the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene: The parent compound without the methoxy and sulfone groups.

    6-Methoxybenzo[b]thiophene: Lacks the sulfone group.

    Benzo[b]thiophene 1,1-dioxide: Lacks the methoxy group.

Uniqueness

6-Methoxybenzo[b]thiophene 1,1-dioxide is unique due to the presence of both the methoxy and sulfone groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

6-methoxy-1-benzothiophene 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3S/c1-12-8-3-2-7-4-5-13(10,11)9(7)6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMNSGUBDQGSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxybenzo[b]thiophene 1,1-dioxide
Reactant of Route 2
6-Methoxybenzo[b]thiophene 1,1-dioxide
Reactant of Route 3
6-Methoxybenzo[b]thiophene 1,1-dioxide
Reactant of Route 4
Reactant of Route 4
6-Methoxybenzo[b]thiophene 1,1-dioxide
Reactant of Route 5
6-Methoxybenzo[b]thiophene 1,1-dioxide
Reactant of Route 6
6-Methoxybenzo[b]thiophene 1,1-dioxide

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